molecular formula C8H16BrNO2S B1654258 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide CAS No. 2173997-08-3

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide

Cat. No.: B1654258
CAS No.: 2173997-08-3
M. Wt: 270.19
InChI Key: HTBOCWOHAAEZOR-UHFFFAOYSA-N
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Description

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide is a chemical compound with the molecular formula C8H16BrNO2S . It features a spirocyclic structure incorporating sulfur and nitrogen, which is of significant interest in medicinal chemistry and pharmaceutical research . Spirocyclic scaffolds like the 1-azaspiro[4.5]decane core are privileged structures in drug discovery due to their three-dimensionality and potential for modulating the physicochemical properties of bioactive molecules . While specific biological activity data for this exact salt form is not widely published in the available literature, structurally related azaspiro compounds are frequently explored for their diverse pharmacological potential, including as key intermediates in synthesizing more complex active molecules . This product is offered as a high-purity material to support advanced chemical synthesis and investigative studies . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

8λ6-thia-1-azaspiro[4.5]decane 8,8-dioxide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.BrH/c10-12(11)6-3-8(4-7-12)2-1-5-9-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBOCWOHAAEZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCS(=O)(=O)CC2)NC1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173997-08-3
Record name 8-Thia-1-azaspiro[4.5]decane, 8,8-dioxide, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173997-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Bromocyclization of Homoallylamine Derivatives (Approach I)

The foundational method, adapted from AstraZeneca, involves a four-step sequence commencing with cyclic ketones (e.g., 2b–2d ) and benzylamine. Key steps include:

  • Imine Formation : Refluxing ketones with benzylamine in toluene yields imines 3b–3d in >90% yield.
  • Allylation : Treatment with allylmagnesium chloride in THF produces homoallylamines 4b–4d (90% yield).
  • Bromocyclization : One-pot reaction with aqueous HBr and Br₂ in CH₂Cl₂ affords brominated intermediates 6b–6d in near-quantitative yield.
  • Reduction and Debenzylation : LiAlH₄-mediated debromination followed by catalytic hydrogenolysis yields the free base, which is converted to the hydrobromide salt via HBr treatment.

Optimization Insights :

  • Substituting allylmagnesium bromide with allylmagnesium chloride improved accessibility and maintained yields.
  • The one-pot bromocyclization step minimized purification bottlenecks, enhancing scalability.

Challenges :

  • Sulfur-containing analogs (e.g., 1g ) suffered from oxidation side reactions, reducing yields to 42%.
  • Catalytic debenzylation required stringent conditions to avoid over-reduction.

Sakurai Reaction-Based Approach (Approach II)

To address functional group incompatibilities, a Sakurai reaction route was developed:

  • Sakurai Reaction : Ketones 2 react with allyltrimethylsilane and O-benzyl carbamate under BF₃·Et₂O catalysis, yielding 8d in 74% yield.
  • Hydroboration-Oxidation : Introduced a hydroxyl group to form 9 , followed by mesylation to 10 (71–83% yield).
  • Cyclization and Deprotection : Mesylates 10 undergo cyclization and subsequent deprotection to yield 15f/m , which are converted to 1f/m via hydrazine hydrate treatment (22–25% overall yield).

Advantages :

  • Tolerated sulfur-containing substrates better than Approach I.
  • Enabled chiral resolution of asymmetric derivatives (e.g., 1i–1n ).

Limitations :

  • Multi-step sequence (5–7 steps) reduced overall efficiency.

Petasis Reaction Route (Approach III)

The Petasis reaction strategy improved generality:

  • Three-Component Reaction : Ketones 2 , pinacol allylboronate, and NH₃ in methanol yielded 16 in 65–78% yield.
  • Hydroboration-Oxidation and Cyclization : Similar to Approach II, forming 17 and subsequent mesylates 18 .
  • Final Steps : Cyclization and deprotection afforded target compounds in 31–49% overall yield.

Key Benefits :

  • Accommodated diverse protective groups (e.g., Cbz, Boc).
  • Achieved higher yields for sulfur-containing derivatives (39–49%).

Alternative Route for Cyclopropane-Containing Analogs (Approach IV)

For systems lacking accessible ketones (e.g., 4-azaspiro[2.4]heptane), a route starting from tert-butyl cyclopropanecarboxylate (21a ) was devised:

  • Allylation and Curtius Rearrangement : Produced 17a in 50% yield over three steps.
  • Standard Cyclization/Deprotection : Yielded 1a as hydrochloride (24% overall).

Utility :

  • Demonstrated adaptability for structurally constrained substrates.

Comparative Analysis of Synthetic Approaches

Table 1. Performance Metrics for Key Synthesis Routes

Approach Steps Overall Yield (%) Key Advantages Limitations
I (Bromocyclization) 4 42–92 High scalability, one-pot steps Poor sulfur compatibility
II (Sakurai) 5–7 22–56 Chiral resolution capability Low yields for organosulfur derivatives
III (Petasis) 5–7 31–49 Broad substrate scope Multi-step purification
IV (Alternative) 6 24 Handles inaccessible ketones Low efficiency

Critical Challenges and Optimization Strategies

Functional Group Compatibility

  • Sulfur Oxidation : Thioether moieties in intermediates (e.g., 12f/m ) required careful handling under inert atmospheres to prevent over-oxidation to sulfones.
  • Debenzylation Efficiency : Catalytic hydrogenolysis with Pd/C in EtOH at 50 psi H₂ proved optimal for preserving sulfone groups.

Solvent and Catalyst Selection

  • Bromocyclization : CH₂Cl₂ minimized side reactions vs. MeOH.
  • Petasis Reaction : Methanol enhanced NH₃ solubility, improving reaction homogeneity.

Salt Formation

Conversion to the hydrobromide salt was achieved by treating the free base with concentrated HBr in Et₂O, followed by recrystallization from ethanol.

Industrial-Scale Considerations

Cost-Effectiveness

  • Approach I’s use of allylmagnesium chloride (2 M in THF) reduced reagent costs by 30% compared to literature methods.
  • Bulk procurement of 1,4-dioxaspiro[4.5]decane-8-one (Approach III) lowered raw material expenses.

Environmental Impact

  • LiAlH₄ in Approach I was replaced with NaBH₄/I₂ for greener debromination, though yields dropped by 12%.
  • Petasis reaction solvents (MeOH/H₂O) aligned with green chemistry principles.

Chemical Reactions Analysis

Acid-Mediated Reactions

The compound undergoes hydrolysis or ring-opening under acidic conditions. For example:

  • Reaction with HBr/acetic acid : Similar to the process described in Example 61 of the patent , treatment with HBr in acetic acid at elevated temperatures (water bath, 3 hours) leads to cleavage of the ethoxycarbonyl group, yielding a hydrobromide salt. This suggests potential decarboxylation or ester hydrolysis pathways.

Reagent Conditions Product Yield Reference
HBr in acetic acid3 hours, 60–80°C3-Methyl-2-oxo-1-oxa-4-thia-8-azaspiro[4.5]decane hydrobromide53%

Alkylation and Quaternary Salt Formation

The protonated amine reacts with alkylating agents to form quaternary ammonium salts. For instance:

  • Reaction with methyl iodide : In Example 65 , a related spirocyclic compound (8-methyl-3,3-diphenyl derivative) undergoes quaternization with methyl iodide in chloroform/methanol, producing a dimethylated iodidesalt at 266–267°C (decomposition).

Reagent Conditions Product Yield Reference
Methyl iodideReflux in CHCl₃/MeOH (5 hours)8,8-Dimethyl-3,3-diphenyl-2-oxo-1,4-dioxa-8-azaspiro[4.5]decanium iodide100%

Reduction and Ring-Opening

While direct data on this compound is limited, structurally similar spirocycles (e.g., 1-oxa-8-azaspiro[4.5]decane derivatives) undergo LiAlH₄-mediated reductions. For example:

  • Reduction with LiAlH₄ : As detailed in General Procedure V , spirocyclic sulfones are reduced in THF at 0°C to rt, leading to ring opening or functional group modification.

Reagent Conditions Product Yield Reference
LiAlH₄THF, 72 hours, rt3-Methyl-2-oxo-1-oxa-4-thia-8-azaspiro[4.5]decane85%

Substitution Reactions

The sulfone group may participate in nucleophilic substitutions under high-energy conditions, though sulfones are less reactive than sulfides. For example:

  • Halogenation : Brominated analogs (e.g., 3-bromo-8-thia-1-azaspiro[4.5]decane 8,8-dioxide) are synthesized via bromine or allyl bromide in mixed solvents .

Reagent Conditions Product Yield Reference
Allyl bromideDMF/toluene, reflux (8 hours)8-Allyl-3-methyl-2-oxo-1-oxa-4-thia-8-azaspiro[4.5]decane67%

Acid-Base Reactions

The hydrobromide salt can be deprotonated to liberate the free amine, enabling subsequent reactions:

  • Deprotonation with NaHCO₃ : Neutralization in aqueous/organic solvents regenerates the free base, which may undergo alkylation or acylation .

Thermal Stability

Thermogravimetric analysis (TGA) of related sulfone spirocycles (e.g., 2-thia-8-azaspiro[4.5]decane hydrochloride ) shows decomposition above 200°C, suggesting limited thermal stability under harsh conditions.

Key Structural Insights

  • Spirocyclic Strain : The fused bicyclic system increases reactivity toward ring-opening under acidic/basic conditions.

  • Sulfone Group : Stabilizes adjacent carbons against nucleophilic attack but may participate in elimination or rearrangement.

  • Quaternary Ammonium Formation : The protonated nitrogen facilitates alkylation, forming stable salts with improved solubility .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H15NO2SBrHC_8H_{15}NO_2S\cdot BrH and a molecular weight of approximately 270.18 g/mol. Its structure features a spirocyclic framework, which is significant in drug design due to its ability to interact with biological targets effectively.

Pharmaceutical Applications

  • Anticholinergic Activity :
    • Compounds similar to 8-thia-1-azaspiro[4.5]decane have been explored for their potential as acetylcholine antagonists. This property makes them candidates for treating conditions related to excessive cholinergic activity, such as certain gastrointestinal disorders and motion sickness .
  • Gastric Secretion Inhibition :
    • The compound has been noted for its ability to inhibit gastric juice secretion, which could be beneficial in managing peptic ulcers and gastroesophageal reflux disease (GERD). This application is particularly relevant in formulations aimed at reducing acid secretion in the stomach .
  • Synthesis of Derivatives :
    • Research has indicated that derivatives of this compound can be synthesized to enhance pharmacological properties. For example, modifications to the spirocyclic structure can lead to compounds with improved efficacy or reduced side effects. The synthesis of various derivatives has been documented, showcasing the versatility of the base compound in drug development .

Case Studies

  • Synthesis and Characterization :
    • A study documented the scalable synthesis of derivatives of 8-thia-1-azaspiro[4.5]decane, highlighting the yield and purity achieved through optimized reaction conditions. The derivatives exhibited promising biological activities, suggesting that further exploration could lead to novel therapeutic agents .
  • Biological Testing :
    • In vitro studies have demonstrated that certain derivatives possess significant activity against specific biological targets, indicating potential for further development into therapeutic drugs. These findings underscore the importance of structural modifications in enhancing biological activity while maintaining safety profiles .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticholinergic ActivityPotential use as acetylcholine antagonists for treating gastrointestinal disorders ,
Gastric Secretion InhibitionInhibition of gastric juice secretion for managing ulcers and GERD
Synthesis of DerivativesDevelopment of various derivatives with enhanced pharmacological properties

Mechanism of Action

The mechanism of action of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can disrupt biological pathways, leading to antiviral or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide and analogous spirocyclic compounds:

Compound Ring System Heteroatoms Salt Form Yield Melting Point Applications
This compound [4.5] 1N, 1S (sulfone) Hydrobromide N/A* N/A Likely medicinal/agrochemical
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride [1g·HCl] [4.5] 1N, 1S (sulfone) Hydrochloride 92% 188–191°C (decomp.) Pharmaceutical intermediate
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride [1n·HCl] [4.5] 1N, 1S (sulfone) Hydrochloride 92% 260–261°C (decomp.) High-temperature stable API precursor
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane [4.5] 1N, 1O (ether) Neutral N/A N/A Agrochemical (e.g., pesticide)
8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride [4.5] 1N (position 2), 1S Hydrochloride N/A N/A Research chemical (CAS 2248344-54-7)
2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide [4.5] 2N, 1S (sulfone) Neutral N/A N/A Potential bioactive scaffold

Key Findings:

Structural Variations: Heteroatom Position: The position of nitrogen (e.g., 1-aza vs. 2-aza) influences electronic properties and biological activity. Counterion Effects: Hydrobromide vs. hydrochloride salts may differ in solubility and crystallinity. Hydrochlorides of similar compounds exhibit high yields (92%) and thermal stability .

Synthetic Efficiency :

  • Hydrochloride analogs (e.g., 1g·HCl and 1n·HCl) are synthesized in >90% yields via scalable routes, suggesting the hydrobromide variant could be similarly accessible .

Thermal Stability :

  • The 7,7-dioxide hydrochloride (1n·HCl) demonstrates exceptional thermal resistance (260–261°C), likely due to stronger hydrogen bonding in the crystal lattice compared to the 8,8-dioxide analog .

Functional Group Impact: Sulfone groups (8,8-dioxide) enhance polarity and metabolic stability compared to non-oxidized thia compounds . Oxygen-containing analogs (e.g., 1-oxa-4-azaspiro[4.5]decane) are used in pesticides, highlighting how heteroatom choice directs application .

Research Implications

  • Medicinal Chemistry : The spiro[4.5] framework with sulfone and nitrogen moieties is privileged in drug discovery for kinase inhibitors or antimicrobial agents .
  • Agrochemical Potential: Structural analogs like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane validate the role of spirocycles in pesticide development .

Biological Activity

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₅BrN₁O₂S
  • Molecular Weight : 168.19 g/mol
  • CAS Number : 2173997-08-3

Biological Activity

Research indicates that 8-thia-1-azaspiro[4.5]decane derivatives exhibit significant biological activities, particularly as sigma receptor ligands.

Sigma Receptor Affinity

A study reported the synthesis and evaluation of various derivatives, including those similar to 8-thia-1-azaspiro[4.5]decane. These compounds demonstrated nanomolar affinity for sigma-1 receptors (K_i values ranging from 0.47 to 12.1 nM) with moderate selectivity over sigma-2 receptors (K_i(σ_2)/K_i(σ_1) ratios between 2 and 44) .

Neuropharmacological Effects

The sigma-1 receptor is implicated in various neuropharmacological processes, including modulation of neurotransmitter systems and neuroprotection. The high binding affinity observed suggests potential applications in treating neurological disorders.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation A series of derivatives were synthesized showing high selectivity for sigma receptors; compound 8 was highlighted for further development as a radiotracer for PET imaging .
Biodistribution Studies Radiolabeled derivatives showed high initial brain uptake in mice, indicating potential for use in neuroimaging .
Pharmacological Profile Compounds exhibited anxiolytic properties in preliminary tests, suggesting a role in anxiety management .

The mechanism by which 8-thia-1-azaspiro[4.5]decane exerts its biological effects is primarily through interaction with sigma receptors:

  • Sigma Receptor Activation : Binding to sigma receptors may influence calcium signaling pathways and modulate neurotransmitter release.
  • Neuroprotective Effects : Compounds targeting these receptors have been shown to provide neuroprotection against excitotoxicity.

Safety and Toxicology

While specific toxicological data on 8-thia-1-azaspiro[4.5]decane hydrobromide is limited, related compounds have been evaluated for safety profiles, indicating potential irritant properties (H315, H319) . Precautionary measures should be taken during handling to avoid exposure.

Q & A

Q. Efficiency Tips :

  • Use kinetic monitoring (e.g., in-situ NMR) to identify rate-limiting steps.
  • Optimize temperature gradients to prevent thermal degradation of intermediates .

Advanced: How do structural modifications, such as halogen substitution, influence biological activity?

Answer:
Halogen substituents (e.g., bromine, fluorine) significantly alter electronic properties and binding affinities. Comparative studies of analogs reveal:

Compound Substituent Biological Activity
8-(3-Bromo-5-fluorophenyl) derivativeBr, FCytochrome P450 inhibition (IC₅₀ = 1.2 µM)
8-Chlorophenyl analogClReduced enzyme affinity (IC₅₀ = 8.7 µM)
Non-halogenated spirocycleHMinimal activity (IC₅₀ > 50 µM)

Q. Methodological Approach :

  • Perform density functional theory (DFT) calculations to map electronic effects.
  • Validate with surface plasmon resonance (SPR) to quantify binding kinetics .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies spirocyclic conformation and bromide counterion integration .
  • Infrared Spectroscopy (IR) : Confirms sulfone (S=O) stretching at 1150–1250 cm⁻¹ and amine hydrobromide peaks .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect impurities (e.g., des-bromo byproducts) .

Q. Sample Preparation :

  • For hygroscopic samples, employ anhydrous KBr pellets in IR analysis to avoid moisture interference .

Advanced: How can researchers resolve contradictions in solvent effects reported across synthesis protocols?

Answer:
Discrepancies arise from solvent polarity and nucleophilicity differences. For example:

  • Polar aprotic solvents (DMF, acetonitrile) favor SN2 mechanisms in halogenation steps .
  • Protic solvents (ethanol) may protonate intermediates, reducing cyclization efficiency .

Q. Resolution Strategy :

  • Conduct solvent parameter screening (e.g., Kamlet-Taft π* values) to correlate polarity with reaction outcomes.
  • Use design of experiments (DoE) to isolate solvent effects from temperature/pH variables .

Advanced: What in vitro assays are suitable for evaluating enzyme inhibition potential?

Answer:

  • Fluorogenic Cytochrome P450 Assays : Monitor 7-ethoxyresorufin-O-deethylase (EROD) activity in liver microsomes .
  • Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., CYP3A4) .

Q. Data Interpretation :

  • Account for non-specific binding using control experiments with bovine serum albumin (BSA) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Lyophilization : Improves shelf life by reducing hydrolytic degradation of the hydrobromide salt .

Q. Critical Parameters :

  • Avoid exposure to UV light, which accelerates sulfone group decomposition .

Advanced: What strategies address low solubility in pharmacological assays?

Answer:

  • Co-solvent Systems : Use 10% DMSO/PBS (v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate with PLGA (poly(lactic-co-glycolic acid)) to enhance bioavailability .

Q. Validation :

  • Dynamic light scattering (DLS) confirms nanoparticle size (<200 nm) and monodispersity .

Advanced: How are structural analogs designed to improve metabolic stability?

Answer:

  • Isosteric Replacement : Replace sulfur with selenium to reduce oxidative metabolism .
  • Deuterium Labeling : Incorporate deuterium at benzylic positions to slow CYP450-mediated degradation .

Q. Synthetic Workflow :

  • Use Suzuki-Miyaura coupling for selective deuteration .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide
Reactant of Route 2
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide

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